N-methylquinolin-6-amine N-methylquinolin-6-amine
Brand Name: Vulcanchem
CAS No.: 83407-38-9
VCID: VC6245260
InChI: InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3
SMILES: CNC1=CC2=C(C=C1)N=CC=C2
Molecular Formula: C10H10N2
Molecular Weight: 158.204

N-methylquinolin-6-amine

CAS No.: 83407-38-9

Cat. No.: VC6245260

Molecular Formula: C10H10N2

Molecular Weight: 158.204

* For research use only. Not for human or veterinary use.

N-methylquinolin-6-amine - 83407-38-9

Specification

CAS No. 83407-38-9
Molecular Formula C10H10N2
Molecular Weight 158.204
IUPAC Name N-methylquinolin-6-amine
Standard InChI InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3
Standard InChI Key XXTCHBBZIBFUCN-UHFFFAOYSA-N
SMILES CNC1=CC2=C(C=C1)N=CC=C2

Introduction

Chemical and Physical Properties

Physicochemical Parameters

Key physical properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular Weight158.20 g/molHigh-resolution MS
Exact Mass158.084 DaCalculated
LogP (Partition Coeff.)2.35Computational
Polar Surface Area24.92 ŲTopological analysis
Density1.21 g/cm³ (predicted)QSPR modeling
Water Solubility0.45 mg/mL (estimated)ALI LogS

The compound’s moderate lipophilicity (logP 2.35) suggests adequate membrane permeability for biological applications, while its polar surface area below 30 Ų indicates potential blood-brain barrier penetration capabilities .

Synthetic Methodologies

Smiles Rearrangement Approach

The most efficient synthesis employs a one-pot protocol via Smiles rearrangement, achieving yields up to 71% under optimized conditions . This three-step cascade reaction proceeds as follows:

  • O-Alkylation: 6-Hydroxyquinoline reacts with N-alkyl/aryl-2-chloroacetamides in DMF at 90°C in the presence of Cs₂CO₃ to form the ether intermediate.

  • Smiles Rearrangement: Intramolecular nucleophilic aromatic substitution occurs at 150°C, transferring the amine group to the quinoline ring.

  • Hydrolysis: Basic cleavage of the acetamide group yields the final N-methylquinolin-6-amine .

Critical reaction parameters include:

  • Base: Cs₂CO₃ superior to K₂CO₃ (71% vs. 25% yield)

  • Solvent: DMF essential for rearrangement (CH₃CN yields only O-alkyl product)

  • Temperature: 150°C required for complete rearrangement .

Comparative Analysis of Synthetic Routes

Traditional methods for aminoquinoline synthesis often involve:

  • Nitro group reduction (low yields, harsh conditions)

  • Buchwald-Hartwig amination (requires palladium catalysts)

  • Direct amination (limited substrate scope)

The Smiles rearrangement approach offers distinct advantages:

Industrial and Research Applications

Emerging non-pharmaceutical uses include:

  • Organic Electronics: As electron-transport material in OLEDs (hole-blocking efficiency >85%)

  • Catalysis: Ligand for palladium-catalyzed cross-couplings (TON up to 10⁵)

  • Analytical Chemistry: Fluorogenic probe for Cu²⁺ detection (LOD 0.1 nM)

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